3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with a suitable methylating agent such as methyl iodide . The reaction conditions often include the use of a solvent like ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-1H-pyrazol-5-amine
- 1,4-Dimethyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazol-4-amine
Uniqueness
3-Cyclopentyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopentyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific advantages in certain applications, such as increased selectivity or potency in biological assays .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclopentyl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-7-9(8-5-3-4-6-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3 |
InChI Key |
MPTNJWUKZAFWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2CCCC2)C)N |
Origin of Product |
United States |
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